

# Application Notes and Protocols for BMS-753426 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **BMS-753426**, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), in mouse models of inflammation. The following sections include quantitative data on dosage and efficacy, detailed experimental procedures, and diagrams of the relevant signaling pathway and experimental workflows.

### Overview of BMS-753426

BMS-753426 is a small molecule inhibitor that selectively targets CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), BMS-753426 effectively reduces the influx of inflammatory cells.[1] Due to its high oral bioavailability, it is a valuable tool for studying the role of the CCL2-CCR2 axis in various disease models in mice.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **BMS-753426** administration and efficacy in hCCR2 knock-in (KI) mice.

Table 1: Dosage and Efficacy of BMS-753426 in a Thioglycollate-Induced Peritonitis Model



| Dosage (mg/kg,<br>oral) | Dosing Regimen | Inhibition of<br>Monocyte/Macroph<br>age Influx (%) | Corresponding Plasma Concentration- Based Receptor Occupancy (%) |
|-------------------------|----------------|-----------------------------------------------------|------------------------------------------------------------------|
| 1                       | Twice Daily    | 28                                                  | 51                                                               |
| 25                      | Twice Daily    | 74                                                  | 91                                                               |
| 100                     | Twice Daily    | 78                                                  | 98                                                               |
| Data from a study in    |                |                                                     |                                                                  |

Data from a study in

hCCR2 knock-in mice

48 hours after

thioglycollate

administration.[1]

Table 2: Dosage and Efficacy of **BMS-753426** in an Experimental Autoimmune Encephalomyelitis (EAE) Model

| Dosage (mg/kg, oral) | Dosing Regimen | Reduction in Clinical<br>Score AUC (%) |
|----------------------|----------------|----------------------------------------|
| 25                   | Twice Daily    | 49 (p < 0.05)                          |

AUC: Area Under the Curve.

Dosing was initiated on day 1

of the EAE model in hCCR2

knock-in mice.[1]

## **Signaling Pathway**

**BMS-753426** acts by antagonizing the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of CCL2 to CCR2 normally triggers a cascade of downstream signaling events that promote cell migration, survival, and proliferation. **BMS-753426** blocks these downstream effects.





Click to download full resolution via product page

Caption: The CCL2/CCR2 signaling cascade and its inhibition by BMS-753426.



# Experimental Protocols Preparation and Administration of BMS-753426

Note: The specific vehicle for oral administration of **BMS-753426** was not detailed in the primary literature. The following is a standard, well-tolerated vehicle for oral gavage of small molecule inhibitors in mice. Researchers should perform a pilot study to assess the tolerability of the vehicle alone.

#### Materials:

- BMS-753424 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)

#### Procedure:

- Vehicle Preparation:
  - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
  - For mice with potential sensitivities (e.g., certain immunodeficient strains), a lower percentage of DMSO (e.g., 2%) can be used, with the volume adjusted with saline.



#### BMS-753426 Formulation:

- Calculate the required amount of BMS-753426 based on the desired dose (e.g., 1, 25, or 100 mg/kg) and the number of mice to be treated. Assume a standard administration volume of 10 ml/kg body weight.
- Weigh the BMS-753426 powder and place it in a sterile microcentrifuge tube.
- Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved.
- Add the PEG300 and Tween-80 and vortex thoroughly.
- Finally, add the sterile saline and vortex until a clear and homogenous solution or a uniform suspension is formed.
- Oral Administration (Gavage):
  - Accurately weigh each mouse to determine the precise volume of the BMS-753426 formulation to be administered.
  - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
  - Insert the gavage needle gently into the esophagus and deliver the formulation directly into the stomach.
  - Monitor the mouse briefly after administration to ensure there are no signs of distress.

### **Thioglycollate-Induced Peritonitis Model**

This model is used to assess the effect of **BMS-753426** on monocyte/macrophage infiltration in response to a sterile inflammatory stimulus.



#### Thioglycollate-Induced Peritonitis Workflow

# Preparation Prepare 3% sterile Prepare BMS-753426 thioglycollate solution formulation Induction & Treatment Inject thioglycollate (i.p.) into hCCR2 KI mice Treatment start Administer BMS-753426 (oral gavage, BID) Continue treatment Analysis (48h post-injection) Perform peritoneal lavage Collect and count peritoneal cells Analyze monocyte/macrophage population by flow cytometry

Click to download full resolution via product page

Caption: Workflow for the thioglycollate-induced peritonitis model.



#### Protocol:

- · Induction of Peritonitis:
  - Inject 1 ml of sterile 3% thioglycollate broth intraperitoneally (i.p.) into hCCR2 knock-in mice.
- Treatment:
  - Administer BMS-753426 orally at the desired dose (1, 25, or 100 mg/kg) twice daily (BID).
     The first dose can be given shortly after the thioglycollate injection.
  - A vehicle control group should be included, receiving the same volume of the vehicle solution on the same schedule.
- · Cell Collection and Analysis:
  - At 48 hours post-thioglycollate injection, euthanize the mice.
  - Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
  - Collect the peritoneal cells by centrifugation.
  - Count the total number of cells and analyze the monocyte/macrophage population using flow cytometry with specific cell surface markers (e.g., CD11b, F4/80).

# Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell mediated autoimmune inflammation in the central nervous system.



#### Experimental Autoimmune Encephalomyelitis (EAE) Workflow

#### EAE Induction (Day 0)



#### Click to download full resolution via product page

Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

#### Protocol:

• EAE Induction:



- On day 0, immunize hCCR2 knock-in mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
- On days 0 and 2, administer pertussis toxin intraperitoneally.
- Treatment:
  - Beginning on day 1, administer BMS-753426 (25 mg/kg) or vehicle orally, twice daily.
- Clinical Assessment:
  - Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record the clinical scores.
- Endpoint Analysis:
  - At the end of the study (e.g., day 22), euthanize the mice.
  - Perfuse the animals and collect the spinal cords for histological analysis to assess the degree of inflammatory cell infiltration and demyelination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-753426
   Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15606330#bms-753426-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com